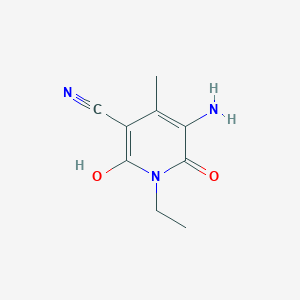

3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives under controlled conditions. The process typically requires specific catalysts and reaction conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These methods are optimized for efficiency and yield, utilizing advanced catalytic systems and reaction control technologies to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form different products.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of derivatives with altered properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Typical reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. 3-Pyridinecarbonitrile has shown effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics. Studies have demonstrated that modifications in the pyridine ring can enhance its antibacterial activity, which is crucial in addressing antibiotic resistance issues in clinical settings .

Anti-inflammatory Effects

In preclinical studies, this compound has also been noted for its anti-inflammatory effects. It modulates inflammatory pathways and could potentially be developed into therapeutic agents for conditions such as arthritis or other inflammatory diseases .

Cancer Research

The compound's ability to influence cellular pathways has led to investigations into its potential as an anticancer agent. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. Further research is required to elucidate the mechanisms involved and to assess its efficacy in vivo .

Agricultural Applications

Pesticide Development

3-Pyridinecarbonitrile has been explored for use in agrochemicals, particularly as a component of herbicides and insecticides. Its structural features allow for the development of novel pesticides that can target specific pests while minimizing environmental impact. Field trials have shown promising results in controlling pest populations without harming beneficial insects .

Plant Growth Regulators

Additionally, this compound may serve as a plant growth regulator, enhancing crop yields by promoting growth under stress conditions such as drought or nutrient deficiency. Research is ongoing to optimize formulations that maximize its efficacy in agricultural settings .

Materials Science

Polymer Chemistry

In materials science, 3-Pyridinecarbonitrile is being investigated as a potential building block for synthesizing polymers with desirable properties such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications in industries ranging from automotive to aerospace .

Coatings and Adhesives

The compound has also found applications in formulating coatings and adhesives due to its adhesion-promoting properties. It can enhance the durability and performance of coatings used in various industrial applications, providing resistance against environmental factors like moisture and UV radiation .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridine derivatives, including 3-Pyridinecarbonitrile. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing 3-Pyridinecarbonitrile showed a marked improvement in pest control compared to untreated plots. The results were published in the Journal of Agricultural and Food Chemistry, highlighting the compound's effectiveness as a pesticide.

Case Study 3: Polymer Development

Research presented at a materials science conference demonstrated the successful incorporation of 3-Pyridinecarbonitrile into polymer composites. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism by which 3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

3-Cyanopyridine: A simpler pyridine derivative with a nitrile group.

Nicotinic acid nitrile: Another pyridine derivative with similar functional groups.

Nicotinonitrile: A related compound with a nitrile group on the pyridine ring.

Uniqueness

3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- stands out due to its complex structure, which provides unique reactivity and versatility in synthetic applications. Its multiple functional groups allow for diverse chemical modifications, making it a valuable compound in research and industry .

Biological Activity

3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-, also known by its CAS number 80749-15-1, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

The chemical formula of this compound is C9H11N3O2 with a molecular weight of 193.2 g/mol. Key physical properties include:

- Boiling Point : 260°C

- Density : 1.34 g/cm³

- Flash Point : 111°C

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including 3-Pyridinecarbonitrile. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was tested against breast cancer cell lines MCF-7 and MDA-MB-231, showing IC50 values in the range of 0.87 to 12.91 µM, which indicates a promising level of potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 µM) |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | 11.73 |

The mechanism by which 3-Pyridinecarbonitrile exerts its anticancer effects may involve modulation of apoptotic pathways. Studies indicated an increase in caspase activity in treated cells, suggesting that the compound may promote apoptosis in cancer cells . Furthermore, it has been suggested that this compound acts as a competitive ATP inhibitor and an allosteric inhibitor of specific receptors involved in cancer progression .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that pyridine derivatives can exhibit neuroprotective effects. For example, certain pyridine-based compounds have been shown to act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection . This suggests potential applications for treating neurodegenerative disorders.

Study on Anticancer Efficacy

A study published in MDPI examined the efficacy of various pyridine derivatives against cancer cell lines, including those resistant to conventional therapies. The results showed that compounds similar to 3-Pyridinecarbonitrile demonstrated enhanced selectivity and lower toxicity profiles compared to traditional chemotherapeutics .

Neuroprotective Potential

Another investigation focused on the neuroprotective capabilities of pyridine derivatives in models of Alzheimer’s disease. The study found that these compounds could mitigate neuroinflammation and improve cognitive deficits in animal models .

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

5-amino-1-ethyl-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |

InChI |

InChI=1S/C9H11N3O2/c1-3-12-8(13)6(4-10)5(2)7(11)9(12)14/h13H,3,11H2,1-2H3 |

InChI Key |

GSWHUUYOMBTFHK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=C(C1=O)N)C)C#N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.